Methyl 4-Amino-3-bromo-5-fluorobenzoate: A Comprehensive Technical Guide for Advanced Synthesis
Methyl 4-Amino-3-bromo-5-fluorobenzoate: A Comprehensive Technical Guide for Advanced Synthesis
Introduction
Methyl 4-Amino-3-bromo-5-fluorobenzoate, bearing the CAS number 1123171-91-4, is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of electron-donating (amino) and electron-withdrawing (bromo, fluoro, and methyl ester) groups on a benzene scaffold makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures.[3][4] The strategic placement of halogen atoms provides multiple reactive handles for cross-coupling reactions, while the amino and ester functionalities allow for a wide range of derivatization, enabling the construction of diverse compound libraries for drug discovery and development.[5][6] This guide provides an in-depth analysis of its properties, a plausible synthetic route, its reactivity profile, and its applications as a key intermediate in medicinal chemistry.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Methyl 4-Amino-3-bromo-5-fluorobenzoate is crucial for its handling, reaction optimization, and formulation. While experimental data for some properties are not extensively published, the following table summarizes its known and estimated characteristics.
| Property | Value | Source |
| CAS Number | 1123171-91-4 | [1] |
| Molecular Formula | C₈H₇BrFNO₂ | [7] |
| Molecular Weight | 248.05 g/mol | [8] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | [9] |
| Boiling Point | Not available | [9] |
| Solubility | Soluble in common organic solvents like methanol, ethanol, ethyl acetate, and DMSO (predicted based on its structure). | - |
Proposed Synthesis and Purification
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of Methyl 4-Amino-3-bromo-5-fluorobenzoate.
Step 1: Fischer-Speier Esterification of 4-Amino-5-fluorobenzoic Acid
The initial step involves the esterification of the carboxylic acid functionality. The Fischer-Speier esterification is a classic and robust method for this transformation, utilizing an excess of the alcohol as the solvent and a catalytic amount of strong acid.[10]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-5-fluorobenzoic acid (1.0 eq).
-
Add anhydrous methanol (20 eq), which serves as both the reactant and the solvent.
-
Stir the mixture to form a suspension.
-
Slowly and carefully add concentrated sulfuric acid (0.2 eq) dropwise to the stirring suspension. The addition is exothermic.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-amino-5-fluorobenzoate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Regioselective Bromination
The high reactivity of the aniline ring towards electrophilic aromatic substitution requires careful selection of the brominating agent to avoid polysubstitution.[12] The amino group is a strong ortho-, para-director. In this case, the position ortho to the amino group and meta to the fluorine and ester groups is the most activated and sterically accessible site for bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings.[13]
Experimental Protocol:
-
Dissolve Methyl 4-amino-5-fluorobenzoate (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 4-Amino-3-bromo-5-fluorobenzoate.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of Methyl 4-Amino-3-bromo-5-fluorobenzoate is dictated by its three key functional domains: the nucleophilic amino group, the electrophilic ester, and the substituted aromatic ring.
-
Amino Group: The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.[14]
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides via aminolysis.
-
Aromatic Ring: The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. The fluorine atom can also participate in nucleophilic aromatic substitution under certain conditions.
This multi-faceted reactivity makes it a valuable scaffold in medicinal chemistry. Halogenated anthranilic acid derivatives, a class of compounds to which our title molecule belongs, have been identified as a novel chemical platform for the development of androgen receptor antagonists for the treatment of prostate cancer.[5][6] Furthermore, anthranilic acid derivatives have been explored as antagonists for the pro-inflammatory orphan G protein-coupled receptor GPR17, which is a target for inflammatory diseases like multiple sclerosis.[15]
Role as a Versatile Synthetic Intermediate
Caption: Reactivity and derivatization pathways for drug discovery applications.
Spectroscopic Characterization (Predicted)
As experimental spectra are not publicly available, the following data is predicted based on established principles of spectroscopic analysis for analogous structures.[16][17]
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents.[18]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet (d) | 1H | Aromatic H (ortho to ester) |
| ~6.8 | Doublet (d) | 1H | Aromatic H (ortho to amino) |
| ~4.5 | Broad singlet (br s) | 2H | -NH₂ |
| ~3.8 | Singlet (s) | 3H | -OCH₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.[19]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~150 | C-NH₂ |
| ~145 (d, J_CF) | C-F |
| ~130 | C-COOCH₃ |
| ~125 | CH (aromatic) |
| ~115 | CH (aromatic) |
| ~105 (d, J_CF) | C-Br |
| ~52 | -OCH₃ |
FT-IR Spectroscopy (Predicted)
The infrared spectrum will display characteristic absorption bands for the various functional groups present in the molecule.[20][21]
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |
| ~3050 | C-H stretch (aromatic) | Aromatic Ring |
| ~1720 | C=O stretch | Ester |
| ~1620 | N-H bend | Primary Amine |
| 1600, 1500 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch (ester) | Ester |
| ~1200 | C-N stretch | Aromatic Amine |
| ~1100 | C-F stretch | Aryl Fluoride |
| Below 800 | C-Br stretch | Aryl Bromide |
Mass Spectrometry (Predicted)
In mass spectrometry with electron impact (EI) ionization, the molecule is expected to show a molecular ion peak and characteristic fragmentation patterns.[22] The presence of bromine will result in a characteristic M+2 isotopic pattern.
| m/z | Interpretation |
| 247/249 | [M]⁺ molecular ion peak (bromine isotopes) |
| 216/218 | [M - OCH₃]⁺ |
| 188/190 | [M - COOCH₃]⁺ |
| 109 | [M - Br - COOCH₃]⁺ |
Safety and Handling
Methyl 4-Amino-3-bromo-5-fluorobenzoate should be handled in a well-ventilated fume hood by personnel trained in chemical safety.[9] Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[23][24]
-
Inhalation: Avoid breathing dust. If inhaled, move to fresh air.
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.[25]
-
Eye Contact: Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.
-
Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek medical attention.
The compound should be stored in a tightly sealed container in a cool, dry place.
Conclusion
Methyl 4-Amino-3-bromo-5-fluorobenzoate is a strategically functionalized aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and other high-value chemicals. Its rich chemical reactivity, stemming from the interplay of its amino, ester, and halogen substituents, provides a versatile platform for the creation of complex molecular structures. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles, empowering researchers in their pursuit of innovative chemical entities.
References
-
Patrick, R., Nagarajan, N. S., Pan, H., Saha, S. K., Rapai, J., Torlikonda, V., Panda, M., Manjunatha, S. G., & Nambiar, S. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1046–1056. [Link]
-
Patrick, R., et al. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. PubMed. [Link]
-
Hertkorn, N., et al. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. PubMed. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. BenchChem.
-
Neeb, A., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. PubMed. [Link]
-
Neeb, A., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. ResearchGate. [Link]
-
Abraham, R. J., & Reid, M. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
- University of California, Riverside. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
-
Illinois State University. (n.d.). Infrared Spectroscopy. CDN. [Link]
- BenchChem. (2025). Technical Support Center: Electrophilic Aromatic Substitution of Anilines. BenchChem.
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]
- Thermo Fisher Scientific. (2024).
-
Lady, J. H., & Whetsel, K. B. (n.d.). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. ACS Publications. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]
- Combi-Blocks, Inc. (2023).
-
Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Chemistry LibreTexts. [Link]
- Chemos GmbH & Co. KG. (n.d.).
- University of California, Irvine. (n.d.). Fischer Esterification Procedure. University of California, Irvine.
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Chemistry LibreTexts. [Link]
- Apollo Scientific. (2022).
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Iriepa, I., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- University of California, Los Angeles. (n.d.). IR handout.pdf. UCLA.
- BenchChem. (2025). Technical Support Center: Synthesis of Polysubstituted Anilines. BenchChem.
- Alibaba Biological New Materials Changzhou Co Ltd. (2019). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. PubChem. [Link]
-
Kaur, M., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. [Link]
-
Oakwood Chemical. (n.d.). Methyl 4-Amino-3-bromo-5-fluorobenzoate. Oakwood Chemical. [Link]
-
Stagneth, C. A., et al. (2024). Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. PubMed. [Link]
-
Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]
- Allen, D. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
-
Abdel-Hay, K. (2014). Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate. [Link]
- Singh, A., & Singh, P. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
-
PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. PubChem. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
-
Lee, S. H., et al. (2017). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. [Link]
Sources
- 1. Methyl 4-amino-3-bromo-5-fluorobenzoate | 1123171-91-4 [sigmaaldrich.com]
- 2. Methyl 4-amino-3-bromo-5-fluorobenzoate | 1123171-91-4 [sigmaaldrich.com]
- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 4-Amino-3-bromo-5-fluorobenzoate [oakwoodchemical.com]
- 8. Methyl 4-amino-3-bromo-5-fluorobenzoate - CAS:1123171-91-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 15. Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fishersci.com [fishersci.com]
- 24. chemos.de [chemos.de]
- 25. combi-blocks.com [combi-blocks.com]
